![molecular formula C13H12N2O2 B1297849 N-benzyl-2-nitroaniline CAS No. 5729-06-6](/img/structure/B1297849.png)
N-benzyl-2-nitroaniline
Overview
Description
N-Benzyl-2-nitroaniline is a derivative of aniline, carrying a nitro functional group in position 2 . It is a polar N-derivative with a high electro-optical capability due to its relatively high nonlinear optics (NLO) coefficient .
Synthesis Analysis
N-Benzyl-2-nitroaniline can be synthesized and grown through an aqueous solution using a low-temperature solution growth technique . The solubility of N-Benzyl-2-nitroaniline in various organic solvents was calculated gravimetrically . The synthesized material was 79% transmittance and its cut-off wavelength was 244 nm .Molecular Structure Analysis
The unit cell structure of N-Benzyl-2-nitroaniline is refined using single crystal X-ray diffraction (SCXRD) analysis . The synthesized N-Benzyl-2-nitroaniline crystal belongs to the monoclinic crystal system with P2 1 space group .Chemical Reactions Analysis
The non-linear optical material N-Benzyl-2-nitroaniline was synthesized and grown through an aqueous solution using a low-temperature solution growth technique . The compound nitroaniline and its derivatives having donor–acceptor π conjugation, due to the electron donating and accepting amine and nitro groups are present within the compound .Physical And Chemical Properties Analysis
N-Benzyl-2-nitroaniline has a molecular weight of 228.25 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its topological polar surface area is 57.8 Ų .Scientific Research Applications
Nonlinear Optical Material
N-benzyl-2-nitroaniline has been characterized for its second-order nonlinear optical (NLO) coefficients, which are crucial for applications in photonics and telecommunication . The ability to process and expose different crystal orientations makes it a candidate for optical signal-processing devices, potentially supporting advancements in information technology.
Electro-Optic Applications
The compound’s electro-optic effects have been explored when doped in nematic liquid crystals (LCs), showing improvements in the electro-optical responses of LC devices . This includes faster fall times and reduced rotational viscosity, which are beneficial for developing fast-response and blue-light filtering LC devices.
Terahertz Wave Generation
N-benzyl-2-nitroaniline is a promising material for efficient and strong terahertz (THz) wave generation due to its significant second-order optical nonlinearity . This application is vital for security scanning, wireless communication, and medical imaging.
Mechanism of Action
Target of Action
N-Benzyl-2-nitroaniline is primarily targeted for use in the field of optoelectronics . It is a non-linear optical (NLO) material, which means it can change its optical properties in response to the intensity of light . The primary targets of N-Benzyl-2-nitroaniline are therefore the optical signal-processing devices in information-telecommunication systems .
Mode of Action
The mode of action of N-Benzyl-2-nitroaniline involves its interaction with light. As an NLO material, it exhibits a gigantic nonlinearity, ultra-fast response due to π-electrons, and low refractive index . These properties allow N-Benzyl-2-nitroaniline to support devices in next-generation highly-advanced information society, where further improvements in speed of signal-processing, frequency-bandwidth, power consumption, compactness of devices are strongly required .
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-2-nitroaniline are primarily related to its synthesis and growth. It is synthesized and grown through an aqueous solution using a low temperature solution growth technique . The morphology of the N-Benzyl-2-nitroaniline crystals can be influenced by the solvents used in its synthesis .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N-Benzyl-2-nitroaniline, we can consider its ADME (Absorption, Distribution, Metabolism, and Excretion) properties in terms of how it is synthesized, distributed in a crystal lattice, and how it interacts with light. The N-Benzyl-2-nitroaniline crystals are grown from polar protic and aprotic solvents . The bulk and surface qualities of the grown crystals are observed to be influenced by the solvents employed to grow the N-Benzyl-2-nitroaniline crystals .
Result of Action
The result of N-Benzyl-2-nitroaniline’s action is the generation of second-order non-linear optical effects . These effects are widely utilized for optical signal-processing devices in information-telecommunication systems . The efficiency of second harmonic generation of this crystal is confirmed to be 1.66 times comparing to KDP crystal .
Action Environment
The action environment of N-Benzyl-2-nitroaniline is influenced by the solvents used in its synthesis. The morphology of the N-Benzyl-2-nitroaniline crystals and their growth can be influenced by the solvents used . A particular solvent can create a favorable solute–solvent environment at the progressing crystal–solution interface which improves the overall quality of the N-Benzyl-2-nitroaniline single crystals and results in the significant enhancement in the THz efficiencies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOUKNRSKBRAMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334736 | |
Record name | N-benzyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5729-06-6 | |
Record name | N-benzyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00334736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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